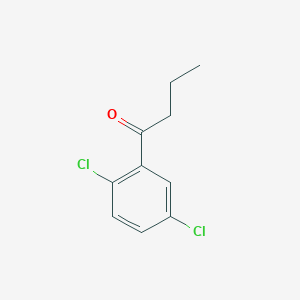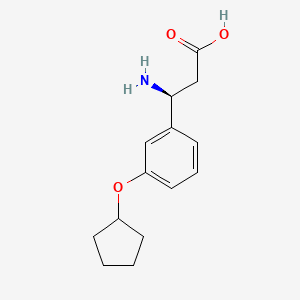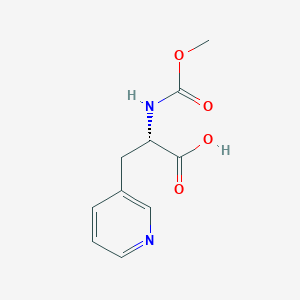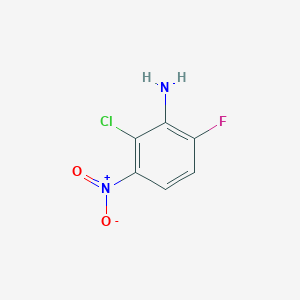
2-Chloro-6-fluoro-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-6-fluoroaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, iron with hydrochloric acid.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 2-Chloro-6-fluoro-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the amino compound.
Scientific Research Applications
2-Chloro-6-fluoro-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-nitroaniline depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups (chlorine, fluorine, nitro) can influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-3-nitroaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-nitroaniline: Chlorine and nitro groups are positioned differently on the benzene ring.
Uniqueness
2-Chloro-6-fluoro-3-nitroaniline is unique due to the specific positioning of the chlorine, fluorine, and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C6H4ClFN2O2 |
|---|---|
Molecular Weight |
190.56 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2 |
InChI Key |
BYCWVZVBGQXGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


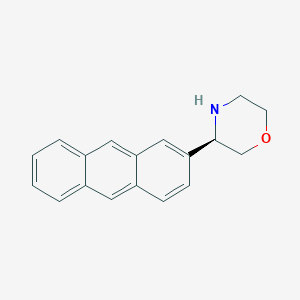
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
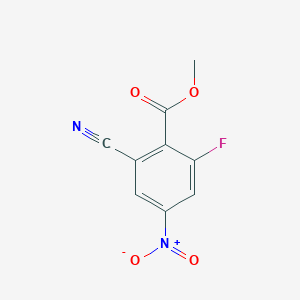
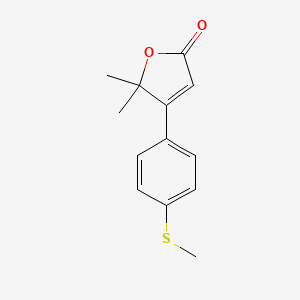
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
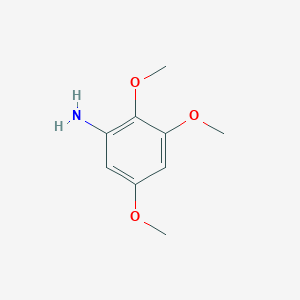
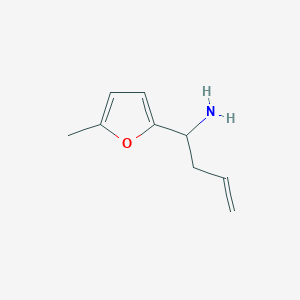
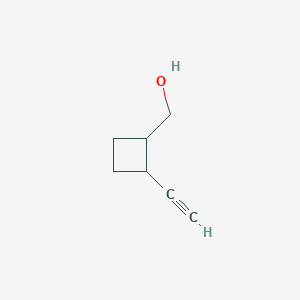
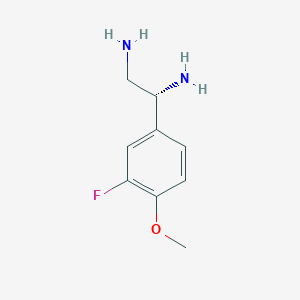
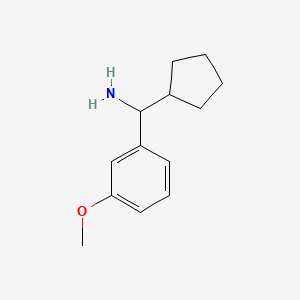
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
